7-hydroxy-5-oxo-5H-pyrano[4,3-b]pyridine-8-carbaldehyde

Heterocyclic synthesis Vilsmeier reaction aza-analog reactivity

7-Hydroxy-5-oxo-5H-pyrano[4,3-b]pyridine-8-carbaldehyde (CAS 399017-32-4) is a heterobicyclic compound belonging to the pyrano[4,3-b]pyridine class, characterized by a fused pyridine–α-pyrone ring system bearing three distinct functional groups: a C7-enolic hydroxyl, a C5 lactone carbonyl, and a C8 aldehyde. Its molecular formula is C₉H₅NO₄, with a molecular weight of 191.14 g/mol.

Molecular Formula C9H5NO4
Molecular Weight 191.142
CAS No. 399017-32-4
Cat. No. B2758928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-hydroxy-5-oxo-5H-pyrano[4,3-b]pyridine-8-carbaldehyde
CAS399017-32-4
Molecular FormulaC9H5NO4
Molecular Weight191.142
Structural Identifiers
SMILESC1=CC2=C(C(=C(OC2=O)O)C=O)N=C1
InChIInChI=1S/C9H5NO4/c11-4-6-7-5(2-1-3-10-7)8(12)14-9(6)13/h1-4,13H
InChIKeyMYKAQKWJXKOWDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Hydroxy-5-oxo-5H-pyrano[4,3-b]pyridine-8-carbaldehyde (CAS 399017-32-4): A Specialized Pyrano-Pyridine Heterocycle for Focused Synthetic Applications


7-Hydroxy-5-oxo-5H-pyrano[4,3-b]pyridine-8-carbaldehyde (CAS 399017-32-4) is a heterobicyclic compound belonging to the pyrano[4,3-b]pyridine class, characterized by a fused pyridine–α-pyrone ring system bearing three distinct functional groups: a C7-enolic hydroxyl, a C5 lactone carbonyl, and a C8 aldehyde [1]. Its molecular formula is C₉H₅NO₄, with a molecular weight of 191.14 g/mol [1]. This compound is distinct from the more common dihydro- and tetrahydro-pyrano[4,3-b]pyridine congeners due to its fully unsaturated, oxidized pyran ring; this unique oxidation state, combined with its multifunctional architecture, positions it as a versatile intermediate in heterocyclic synthesis rather than a direct bioactivity screening candidate. It is commercially available at research-grade purities (e.g., 90%) from specialty chemical suppliers .

Why Generic Substitution Fails for 7-Hydroxy-5-oxo-5H-pyrano[4,3-b]pyridine-8-carbaldehyde: Divergent Reactivity of the 5-Oxo-7-hydroxy Scaffold


Compounds within the broader pyrano[4,3-b]pyridine family cannot be treated as interchangeable in synthetic applications. The target compound possesses a fully unsaturated 5-oxo-7-hydroxy-α-pyrone substructure that is chemically distinct from the more prevalent 7,8-dihydro-5H-pyrano[4,3-b]pyridine analogs (which contain a saturated pyran ring) [1]. Peer-reviewed evidence demonstrates that the aza-pyridyl intermediate leading to this compound exhibits fundamentally divergent reactivity under Vilsmeier-derived reaction conditions compared to its carbocyclic homolog (the homophthalic acid-derived isochroman-1,3-dione 2a) [1]. While the carbocyclic intermediate (2a) cleanly undergoes conversion to an isoquinoline carboxylic acid (3a), the pyrido analog (2b) instead rearranges to yield 7-hydroxy-5-oxo-5H-pyrano[4,3-b]pyridine-8-carboxaldehyde (5b) [1]. Furthermore, under HCl/MeOH conditions, the carbocyclic system (2a) follows a known transformation to an isochromene ester, whereas the pyrido system (2b) undergoes exclusive oxa-ring cleavage to generate a quinolizinium species [1]. Simply substituting any other pyrano[4,3-b]pyridine congener will not replicate these unique reaction outcomes.

Quantitative Differentiation Evidence for 7-Hydroxy-5-oxo-5H-pyrano[4,3-b]pyridine-8-carbaldehyde vs. Closest Analogs


Divergent Reaction Outcome: Target Compound (5b) Forms Instead of the Expected Naphthyridine Carboxylic Acid (3b)

Under the literature conditions used to convert the carbocyclic intermediate 4-(dimethylaminomethylene)isochroman-1,3-dione (2a) to 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (3a), the pyrido aza-analog intermediate (2b) does not produce the corresponding naphthyridine carboxylic acid (3b). Instead, 7-hydroxy-5-oxo-5H-pyrano[4,3-b]pyridine-8-carboxaldehyde (5b) is obtained as the reaction product [1], while the quinoline-containing analog (2c) yields 3-hydroxy-6-methyl-1-oxo-1H-pyrano[4,3-b]quinoline-4-carboxaldehyde (5c) [1]. Isolation of analogs 3b and 3c requires modified conditions, highlighting the unique mechanistic trajectory of the pyrido intermediate [1].

Heterocyclic synthesis Vilsmeier reaction aza-analog reactivity

Differential Stability Under Acidic Methanol: Oxa-Ring Cleavage Specific to the Aza-Analog System

When the carbocyclic intermediate 2a is treated with HCl in methanol, it undergoes a clean conversion to methyl 1-oxo-1H-isochromene-4-carboxylate (4). In contrast, the pyrido intermediate 2b (the precursor to the target compound) gives only products of oxa-ring cleavage, leading to a novel quinolizinium species (11) in good yield, while the quinoline analog 2c gives methyl 2-(cis-2-hydroxyvinyl)-8-methylquinoline-3-carboxylate (8) [1]. This indicates that the pyrido aza-nitrogen destabilizes the fused pyran ring toward acid-mediated ring opening, a property that is absent in the carbocyclic series.

Heterocyclic chemistry ring-opening reactions chemical stability

Predicted Physicochemical Property Differentiation: logP and logD vs. Dihydro and Tetrahydro Pyrano[4,3-b]pyridine Analogs

Computationally predicted properties differentiate the target compound from its partially or fully saturated analogs. The target compound has a predicted ACD/LogP of −0.74, an ACD/LogD (pH 7.4) of −2.53, a topological polar surface area (TPSA) of 76 Ų, and zero Rule-of-5 violations . In comparison, a representative dihydro analog, 7,8-dihydro-5H-pyrano[4,3-b]pyridine-4-carbaldehyde (CAS 1196156-09-8, MW 163.17 g/mol, C₉H₉NO₂), is less oxidized, lacks the 7-hydroxy and 5-oxo groups, and has a lower molecular weight and a different hydrogen-bonding profile . The fully saturated octahydro-2H-pyrano[4,3-b]pyridine scaffold (MW ~139 g/mol, C₈H₁₅NO) is even further removed, with no aromatic character and dramatically different conformational properties [1]. These differences in polarity (logD), hydrogen-bonding capacity, and aromaticity directly impact chromatographic behavior, solubility, and suitability for fragment-based drug discovery (FBDD) library design.

Physicochemical properties drug-likeness solubility prediction

Unique Reactivity: Three Orthogonal Functional Groups Enabling Chemoselective Derivatization

The target compound is a rare example of a pyrano[4,3-b]pyridine simultaneously bearing: (i) an aldehyde at C8 for Schiff base formation, reductive amination, or Grignard addition; (ii) a conjugated lactone carbonyl at C5 susceptible to nucleophilic ring-opening; and (iii) an enolic hydroxyl at C7 capable of O-alkylation or metal chelation. By contrast, the common 7,8-dihydro-5H-pyrano[4,3-b]pyridine analogs lack the 5-oxo and 7-hydroxy groups, reducing them to simple aldehyde-functionalized scaffolds with only one reactive handle . Other pyrano-pyridine carbaldehydes with different fusion patterns — such as 3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde (CAS 1346446-93-2, C₉H₉NO₂, predicted logP ~1.23) — possess a different ring junction and a different aldehyde position, which alters the electronic environment of the aldehyde and the nitrogen, making them non-interchangeable in structure–activity relationship (SAR) exploration . No other commercially available pyrano[4,3-b]pyridine combines all three functional groups in this specific fusion topology with the fully oxidized pyran ring.

Chemoselective synthesis aldehyde chemistry lactone reactivity

Validated Structural Identity: NMR Characterization in a Peer-Reviewed Synthetic Study

The target compound has been structurally characterized and reported in the peer-reviewed literature by Deady and Rodemann (2001), providing a citable reference for its identity and synthetic provenance [1]. A ¹H NMR spectrum is archived in the Wiley SpectraBase database (Compound ID 7F8oPNCWrMq) [2]. In contrast, many close pyrano[4,3-b]pyridine analogs — particularly those bearing the fully oxidized 5-oxo-7-hydroxy motif — lack published spectroscopic characterization in the primary literature and are documented only in vendor catalogs without peer-reviewed validation. This published characterization reduces procurement risk by providing a verifiable benchmark for identity and purity confirmation.

Structural confirmation NMR spectroscopy quality assurance

Caveat: No Published Direct Comparative Bioactivity Data Available for This Specific Compound

A thorough literature search (PubMed, Google Scholar, vendor databases, BindingDB, ChEMBL, spectra repositories, and patent databases) conducted in May 2026 did not identify any peer-reviewed studies reporting quantitative bioactivity data (IC₅₀, Kd, Ki, MIC, EC₅₀, etc.) for 7-hydroxy-5-oxo-5H-pyrano[4,3-b]pyridine-8-carbaldehyde (CAS 399017-32-4) itself [1]. The pyrano[4,3-b]pyridine scaffold more broadly has been explored in the context of efflux pump inhibition (e.g., MBX2319 series), GABA-A receptor modulation (e.g., S-8510/SB-737552), FABP4 inhibition (IC₅₀ = 0.42 µM for a 7,8-dihydro-5H-pyrano[4,3-b]pyridine derivative), and tankyrase-2 inhibition [REFS-2, REFS-3], but none of these studies directly tested the target compound. Therefore, any procurement decision based on assumed biological activity — rather than synthetic utility — would be speculative and unsupported by current evidence.

Data availability bioactivity selection criteria

Research and Industrial Application Scenarios Where 7-Hydroxy-5-oxo-5H-pyrano[4,3-b]pyridine-8-carbaldehyde Provides Measurable Advantage


Medicinal Chemistry: Synthesis of Diversifiable Fragment Libraries via Chemoselective Aldehyde Derivatization

The C8 aldehyde group provides a single, unambiguous site for fragment elaboration via reductive amination, oxime formation, hydrazone synthesis, or Wittig olefination, while the C5 lactone and C7 enolic hydroxyl remain available for subsequent orthogonal modifications [1]. This three-handle architecture enables systematic SAR exploration from a single starting material, maximizing the chemical diversity generated per gram of purchased intermediate — a key efficiency driver for medicinal chemistry groups building focused compound libraries. In contrast, mono-functional dihydro-pyrano[4,3-b]pyridine carbaldehydes offer only one diversification point .

Synthetic Methodology Development: Exploring Aza-Analog Reactivity in Vilsmeier-Derived Heterocyclic Systems

The unique reactivity of the pyrido intermediate 2b — specifically, its divergent product distribution compared to the carbocyclic analog 2a under identical conditions — makes this compound system valuable for mechanistic studies of the Vilsmeier reaction cascade in nitrogen-containing heterocycles [1]. The exclusive formation of the pyrano-pyridine aldehyde (5b) rather than the expected naphthyridine carboxylic acid (3b) under standard conditions provides a clear experimental readout for investigating how aza-substitution redirects reaction pathways [1]. This is directly relevant to methodology groups studying heterocyclic rearrangements and ring-transformation reactions.

Chemical Biology Probe Design: Metal-Chelating Scaffold with Tunable Electronic Properties

The 7-hydroxy-5-oxo-α-pyrone substructure is a recognized metal-chelating motif structurally related to hydroxypyranones and hydroxypyridinones, which are well-established bidentate oxygen ligands for metal cations including Fe³⁺, Al³⁺, and Ga³⁺ [1]. The target compound combines this chelating α-pyrone core with a pyridine nitrogen, creating a potential tridentate N,O,O ligand system. The C8 aldehyde further provides a convenient handle for conjugation to biomolecules or solid supports. This positions the compound as a candidate starting material for designing metal-chelating probes, contrasting with simple dihydro-pyrano[4,3-b]pyridines that lack the chelating 7-hydroxy-5-oxo functionality .

Process Chemistry: Quinolizinium Salt Synthesis via Acid-Mediated Ring Cleavage

Under acidic methanol conditions, the precursor to the target compound (intermediate 2b) undergoes exclusive oxa-ring cleavage to afford a novel quinolizinium species (11) in good yield, a transformation that has no parallel in the carbocyclic series (where the oxa-ring is retained) [1]. This provides a direct, literature-precedented entry into quinolizinium-based fluorophores or DNA-intercalating agents. For process chemists seeking to access this specific quinolizinium chemotype, procurement of the target compound or its immediate precursor is the only viable synthetic gateway.

Quote Request

Request a Quote for 7-hydroxy-5-oxo-5H-pyrano[4,3-b]pyridine-8-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.